4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13582904
Molecular Formula: C6H8ClF2N3O2
Molecular Weight: 227.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8ClF2N3O2 |
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Molecular Weight | 227.60 g/mol |
IUPAC Name | 4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-5(6(12)13)3(9)1-10-11;/h1,4H,2,9H2,(H,12,13);1H |
Standard InChI Key | MQSZGPQYAYAZJN-UHFFFAOYSA-N |
SMILES | C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl |
Canonical SMILES | C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s IUPAC name, 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride, reflects its pyrazole core substituted with an amino group at position 4, a 2,2-difluoroethyl group at position 1, and a carboxylic acid at position 5, with a hydrochloride counterion . The canonical SMILES notation for the free base is , while the hydrochloride form adds a chloride ion . The InChI key uniquely identifies its stereochemical configuration .
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 1855907-15-1 |
Molecular Formula | |
Molecular Weight | 227.60 g/mol |
SMILES (Free Base) | C1=NN(C(=C1N)C(=O)O)CC(F)F |
Purity | ≥95% |
The difluoroethyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets . The carboxylic acid moiety enhances hydrogen-bonding capabilities, critical for molecular recognition in drug design.
Synthesis and Manufacturing
Key Reaction Steps
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Cyclization: Reaction of hydrazine derivatives with β-keto esters or acrylates to form the pyrazole ring.
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Substitution: Introduction of the 2,2-difluoroethyl group via alkylation or nucleophilic substitution.
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Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous bases like LiOH or NaOH .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Status |
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Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Solubility | Polar solvents (inferred) |
Applications in Research and Industry
Pharmaceutical Intermediates
Pyrazole derivatives are pivotal in medicinal chemistry due to their bioisosteric replacement potential. The amino and carboxylic acid groups in this compound suggest utility as a building block for kinase inhibitors or protease modulators. Fluorinated pyrazoles, in particular, are explored for their metabolic stability and enhanced binding affinity .
Agrochemical Development
The difluoroethyl group may confer pesticidal or herbicidal activity, as fluorine substituents often improve lipid solubility and environmental persistence. Research into analogous compounds highlights their role in disrupting insect nervous systems .
Analytical Characterization Methods
Spectroscopic Techniques
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NMR Spectroscopy: and NMR confirm the presence of the difluoroethyl group (δ ~4.5 ppm for CHF) and carboxylic acid proton (δ ~12 ppm) .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 227.60 .
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HPLC: Purity analysis using C18 columns and UV detection at 254 nm .
Comparative Analysis with Related Compounds
Structural Analogues
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1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1006462-23-2): Differs by a trifluoromethyl group, increasing molecular weight to 244.12 g/mol .
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5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2): Lacks the difluoroethyl group but shares the amino-carboxylic acid motif .
Table 3: Comparison of Pyrazole Derivatives
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